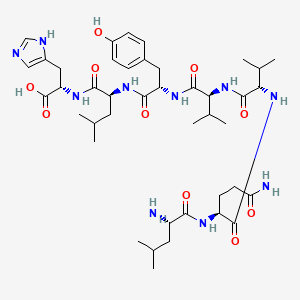
Vicatertide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vicatertide is a peptide compound known for its role as a transforming growth factor beta-1 receptor inhibitor. It is composed of a sequence of amino acids: leucine, glutamine, valine, valine, tyrosine, leucine, and histidine. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate the transforming growth factor beta signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vicatertide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled to the chain using a coupling reagent, and the protecting groups are removed to allow the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The synthesized peptide is then subjected to lyophilization to obtain a stable, dry powder form suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Vicatertide primarily undergoes hydrolysis and enzymatic degradation. Hydrolysis involves the cleavage of peptide bonds in the presence of water, leading to the breakdown of the peptide into its constituent amino acids. Enzymatic degradation occurs through the action of proteases, which specifically target peptide bonds .
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Enzymatic Degradation: Conducted using proteases such as trypsin or chymotrypsin under physiological conditions (pH 7.4, 37°C).
Major Products Formed
The primary products formed from the hydrolysis and enzymatic degradation of this compound are its constituent amino acids: leucine, glutamine, valine, tyrosine, and histidine .
Scientific Research Applications
Vicatertide has several scientific research applications, particularly in the fields of oncology and molecular biology. Its ability to inhibit the transforming growth factor beta-1 receptor makes it a valuable tool for studying the transforming growth factor beta signaling pathway and its role in cancer progression. Researchers use this compound to investigate the effects of transforming growth factor beta inhibition on tumor growth, metastasis, and immune response .
In addition to oncology, this compound is used in studies related to fibrosis, as the transforming growth factor beta pathway is implicated in the development of fibrotic diseases. By inhibiting this pathway, this compound helps researchers explore potential therapeutic strategies for conditions such as pulmonary fibrosis and liver fibrosis .
Mechanism of Action
Vicatertide exerts its effects by binding to the transforming growth factor beta-1 receptor, thereby inhibiting the receptor’s activity. This inhibition disrupts the transforming growth factor beta signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. By blocking this pathway, this compound can reduce tumor growth and metastasis, as well as modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Vactosertib: Another transforming growth factor beta-1 receptor inhibitor with similar therapeutic applications in oncology.
Bintrafusp alfa: A bifunctional conjugate that targets both transforming growth factor beta and programmed death-ligand 1, used in cancer therapy.
AVID200: A ligand trap designed to inhibit transforming growth factor beta signaling.
Luspatercept: A recombinant fusion protein that targets the activin receptor, used in the treatment of anemia.
Uniqueness of Vicatertide
This compound is unique in its specific amino acid sequence and its high potency as a transforming growth factor beta-1 receptor inhibitor. Its ability to modulate the transforming growth factor beta signaling pathway with minimal off-target effects makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C42H66N10O10 |
|---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H66N10O10/c1-21(2)15-28(43)36(55)47-29(13-14-33(44)54)37(56)51-35(24(7)8)41(60)52-34(23(5)6)40(59)49-31(17-25-9-11-27(53)12-10-25)39(58)48-30(16-22(3)4)38(57)50-32(42(61)62)18-26-19-45-20-46-26/h9-12,19-24,28-32,34-35,53H,13-18,43H2,1-8H3,(H2,44,54)(H,45,46)(H,47,55)(H,48,58)(H,49,59)(H,50,57)(H,51,56)(H,52,60)(H,61,62)/t28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI Key |
MLCMYVUVOHSNFD-WVMYFBOZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















